7-Bromo-[1,3]oxazolo[4,5-c]pyridin-2-amine
Description
Overview of Fused Oxazole-Pyridine Heterocycles in Contemporary Organic Chemistry
The development of synthetic methodologies for creating these fused systems is an active area of research, with various strategies employed to construct the bicyclic core and introduce functional groups. mdpi.comresearchgate.net These methods often involve the cyclization of appropriately substituted pyridine (B92270) or oxazole (B20620) precursors.
Structural Isomerism within the Oxazolo-Pyridine Family and Specificity of the [4,5-c] Fusion
The fusion of an oxazole ring to a pyridine ring can result in several structural isomers, depending on the points of attachment. The nomenclature, such as [4,5-b], [5,4-b], [3,2-a], and the subject [4,5-c], precisely defines the connectivity of the two rings. Each isomer possesses a distinct arrangement of atoms and, consequently, unique electronic and steric properties.
For instance, oxazolo[4,5-b]pyridine (B1248351) and oxazolo[5,4-b]pyridine (B1602731) derivatives have been investigated for their potential anticancer and fluorescent properties. researchgate.net The oxazolo[3,2-a]pyridine (B1258410) scaffold has been explored for its ability to reverse multi-drug resistance in Leishmania. nih.gov The [4,5-c] fusion, as seen in the title compound, dictates a specific spatial relationship between the nitrogen and oxygen heteroatoms of the oxazole ring and the nitrogen atom of the pyridine ring, which in turn influences its chemical reactivity and biological activity.
| Isomer | Significance/Application Area |
|---|---|
| Oxazolo[4,5-b]pyridine | Investigated for anticancer and fluorescent properties. researchgate.net |
| Oxazolo[5,4-b]pyridine | Studied for potential biological activities. researchgate.net |
| Oxazolo[3,2-a]pyridine | Explored for reversal of multi-drug resistance. nih.gov |
| nih.govacs.orgOxazolo[4,5-c]pyridine (B1611411) | The core structure of the title compound. |
Historical Development and Current Research Trends in Nitrogen-Containing Heterocyclic Scaffolds
The field of nitrogen-containing heterocyclic chemistry has a rich history and continues to be a major focus of research. nih.gov A significant percentage of FDA-approved drugs contain at least one nitrogen heterocycle. acs.orgresearchgate.net The development of new synthetic methods, including sequential and metal-catalyzed reactions, has enabled the construction of increasingly complex and diverse heterocyclic scaffolds. mdpi.com
Current research trends are driven by the need for new therapeutic agents with improved efficacy and novel mechanisms of action. nih.gov There is a notable increase in the complexity of heterocyclic systems being explored, with a particular emphasis on fused ring systems. acs.org The ability to fine-tune the electronic and steric properties of these molecules through synthetic modifications makes them attractive candidates for drug discovery programs. ias.ac.in
Rationale for Focused Investigation of 7-Bromo-nih.govacs.orgoxazolo[4,5-c]pyridin-2-amine
The specific compound, 7-Bromo- nih.govacs.orgoxazolo[4,5-c]pyridin-2-amine (B43678), presents a unique combination of structural features that warrant a detailed investigation. The oxazolo[4,5-c]pyridine core provides the foundational heterocyclic scaffold. The 2-amino group is a common pharmacophore that can participate in hydrogen bonding and other interactions with biological targets. The bromine atom at the 7-position is a particularly interesting feature. Halogen atoms, such as bromine, can modulate the electronic properties of the aromatic system and can also serve as a handle for further synthetic transformations, such as cross-coupling reactions, to introduce additional molecular diversity. nih.govmdpi.com
A comprehensive understanding of the synthesis, chemical properties, and reactivity of this specific molecule is essential for exploring its potential applications in medicinal chemistry and materials science. While detailed experimental data for this exact compound is not extensively reported in the literature, its structural components suggest it as a valuable target for synthesis and further study.
| Structural Feature | Potential Significance |
|---|---|
| nih.govacs.orgOxazolo[4,5-c]pyridine core | Provides a rigid, fused heterocyclic scaffold. |
| 2-Amino group | Acts as a potential hydrogen bond donor and site for further functionalization. |
| 7-Bromo substituent | Modulates electronic properties and serves as a handle for synthetic diversification. nih.govmdpi.com |
Structure
3D Structure
Properties
Molecular Formula |
C6H4BrN3O |
|---|---|
Molecular Weight |
214.02 g/mol |
IUPAC Name |
7-bromo-[1,3]oxazolo[4,5-c]pyridin-2-amine |
InChI |
InChI=1S/C6H4BrN3O/c7-3-1-9-2-4-5(3)11-6(8)10-4/h1-2H,(H2,8,10) |
InChI Key |
NCUGGKOSOKJNKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C=N1)Br)OC(=N2)N |
Origin of Product |
United States |
Chemical Reactivity and Transformational Pathways of 7 Bromo 1 2 Oxazolo 4,5 C Pyridin 2 Amine
Reactions Involving the Bromine Substituent as a Synthetic Handle
The bromine atom at the C7 position serves as a versatile synthetic handle, primarily enabling nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution on the Pyridine (B92270) Ring
The pyridine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr), particularly when activated by electron-withdrawing groups and bearing a good leaving group like bromide. wikipedia.orgnih.gov In heterocyclic systems such as pyridines, SNAr reactions occur preferentially at the positions ortho and para (C2 and C4) to the ring nitrogen. stackexchange.com This preference is due to the ability of the electronegative nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate formed during the reaction. stackexchange.com
For 7-Bromo- Current time information in Pasuruan, ID.wikipedia.orgoxazolo[4,5-c]pyridin-2-amine (B43678), the bromine is at the C7 position, which is meta to the pyridine nitrogen. Substitution at this position is generally less favored than at the C2 or C4 positions. stackexchange.com However, the fused electron-withdrawing oxazole (B20620) ring further decreases the electron density of the pyridine core, potentially rendering the C7 position susceptible to attack by strong nucleophiles under appropriate conditions. Studies on related poly-halogenated heteroaromatic systems show that SNAr reactions can proceed, often with high regioselectivity, allowing for the introduction of various nucleophiles such as amines, alkoxides, and thiolates. researchgate.netnih.gov
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck) for C-C and C-N Bond Formation
The carbon-bromine bond at the C7 position is an ideal site for transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a widely used method for forming C-C bonds by coupling an organohalide with an organoboron compound, such as a boronic acid or ester. wikipedia.orgillinois.edunih.gov The reaction is highly versatile and tolerates a wide range of functional groups. For the target molecule, a Suzuki-Miyaura reaction would allow for the introduction of various aryl, heteroaryl, or alkyl groups at the C7 position. The general conditions involve a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand), a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄), and a suitable solvent system. youtube.comnih.gov
Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Bromo-Heterocycles
| Aryl Halide Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield |
|---|---|---|---|---|---|
| Polychlorinated Pyridines | Alkyl Pinacol Boronic Esters | Pd(OAc)₂ / Ad₂PⁿBu | LiOᵗBu | Dioxane/H₂O | Good to Excellent nih.gov |
| 5-Bromopyrimidine | Furan-3-boronic acid | Palladium Catalyst | Inorganic Base | Not Specified | Endothermic Reaction illinois.edu |
| 3,6-dibromo-1H-indazole | Arylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | High beilstein-journals.org |
Heck Reaction: The Heck reaction provides another route to C-C bond formation by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base. mdpi.comnih.gov This reaction is particularly useful for synthesizing substituted styrenes, cinnamates, and other vinylated aromatic compounds. mdpi.com The reaction of 7-bromo- Current time information in Pasuruan, ID.wikipedia.orgoxazolo[4,5-c]pyridin-2-amine with various alkenes would yield C7-alkenylated derivatives. Typical catalysts include Pd(OAc)₂ with phosphine ligands, and common bases include triethylamine (B128534) or potassium carbonate. beilstein-journals.orgrsc.org The intramolecular version of the Heck reaction is also a powerful tool for constructing new ring systems. libretexts.org
Reactivity of the Amino Group at Position 2
The exocyclic amino group at the C2 position of the oxazole ring is nucleophilic and can undergo a range of common amine reactions. wikipedia.org
Acylation, Sulfonylation, and Alkylation Reactions
The primary amine at C2 can be readily functionalized through reactions with various electrophiles.
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base will yield the corresponding N-acylated amides. This transformation is useful for introducing a variety of carbonyl-containing moieties. nih.govacs.org
Sulfonylation: Treatment with sulfonyl chlorides, typically in the presence of a base like pyridine or triethylamine, affords sulfonamides. This reaction has been demonstrated on similar 2-aminothiazole (B372263) systems. nih.gov
Alkylation: Direct alkylation of the amino group with alkyl halides can lead to the formation of secondary and tertiary amines. However, controlling the degree of alkylation can be challenging.
These reactions provide straightforward pathways to modify the electronic and steric properties of the substituent at the C2 position. acs.org
Condensation Reactions with Carbonyl Compounds
The primary amino group can participate in condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. nih.govlatech.edu This reaction is typically catalyzed by acid and proceeds with the elimination of a water molecule. mdpi.comresearchgate.net The formation of an imine linkage allows for the attachment of a wide array of substituents derived from the carbonyl precursor, offering a gateway to more complex molecular architectures. mdpi.comresearchgate.net
Electrophilic Aromatic Substitution on the Oxazolo[4,5-c]pyridine (B1611411) Core
Direct electrophilic aromatic substitution (SEAr) on the 7-Bromo- Current time information in Pasuruan, ID.wikipedia.orgoxazolo[4,5-c]pyridin-2-amine core is expected to be challenging. The pyridine ring is inherently electron-deficient and is strongly deactivated towards attack by electrophiles. wikipedia.orgquimicaorganica.org This deactivation is exacerbated under the acidic conditions often required for SEAr reactions (e.g., nitration, sulfonation), as the pyridine nitrogen becomes protonated, further withdrawing electron density from the ring. wikipedia.orgrsc.org
When electrophilic substitution on pyridine does occur, it typically favors the C3 position (meta to the nitrogen). quimicaorganica.org In the target molecule, the available positions on the pyridine ring are C4 and C5. The combined deactivating effects of the pyridine nitrogen, the fused oxazole ring, and the bromine atom make a successful SEAr reaction unlikely under standard conditions.
A potential, albeit indirect, strategy to achieve substitution involves the initial oxidation of the pyridine nitrogen to form a pyridine N-oxide. wikipedia.org The N-oxide group is activating and directs electrophiles to the C2 and C4 positions. wikipedia.orgquimicaorganica.orgchemtube3d.comvaia.com Following the substitution reaction, the N-oxide can be removed by reduction to regenerate the pyridine ring. wikipedia.org This two-step sequence could potentially allow for the introduction of electrophiles at the C4 position of the oxazolo[4,5-c]pyridine core.
Ring-Opening and Rearrangement Pathways of theresearchgate.netresearchgate.netOxazolo[4,5-c]pyridine System
There is no specific information available in the surveyed literature concerning the ring-opening and rearrangement pathways of the researchgate.netresearchgate.netoxazolo[4,5-c]pyridine system. Studies on related isomers, such as isoxazolo[4,5-b]pyridines, have documented instances of rearrangement, for example, the base-promoted Boulton–Katritzky rearrangement of isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones. researchgate.netnih.gov This reaction leads to the formation of 3-hydroxy-2-(2-aryl researchgate.netresearchgate.netnih.govtriazol-4-yl)pyridines. researchgate.netnih.gov However, due to the different arrangement of the heteroatoms in the oxazole ring and its fusion to the pyridine ring ([c] annulation versus [b] annulation), it is not scientifically sound to extrapolate these findings to the researchgate.netresearchgate.netoxazolo[4,5-c]pyridine system.
Another documented rearrangement in a different but related heterocyclic system is the Baldwin rearrangement, which involves the thermal ring contraction of 2,3-dihydroisoxazoles to form acyl aziridines. nih.gov This, however, pertains to a non-aromatic, five-membered isoxazole (B147169) derivative and does not provide direct insight into the behavior of the fused aromatic researchgate.netresearchgate.netoxazolo[4,5-c]pyridine system. Without dedicated studies, any discussion of potential ring-opening or rearrangement pathways for 7-Bromo- researchgate.netresearchgate.netoxazolo[4,5-c]pyridin-2-amine would be purely speculative.
Acid-Base Properties and Protonation Studies
Similarly, specific experimental or computational data on the acid-base properties and protonation behavior of 7-Bromo- researchgate.netresearchgate.netoxazolo[4,5-c]pyridin-2-amine are not available in the public domain. Research on the related oxazolo[4,5-b]pyridine (B1248351) derivatives has shown that these compounds can act as bases, forming fluorescent cations in the presence of acid. researchgate.net The site of protonation in these systems can vary depending on the nature of the substituents. researchgate.net
Furthermore, studies on imidazo[4,5-b]pyridine derivatives, which feature an imidazole (B134444) ring instead of an oxazole ring, indicate that the imidazole nitrogen is typically the most basic site, being more nucleophilic than the pyridine nitrogen. mdpi.com While these findings from related heterocyclic systems are noted, they cannot be directly applied to predict the protonation behavior of the researchgate.netresearchgate.netoxazolo[4,5-c]pyridine core. The differing electronic properties of the oxazole ring compared to the imidazole ring, and the specific [4,5-c] fusion, would significantly influence the electron density distribution and, consequently, the acid-base characteristics of the molecule. A definitive understanding of the protonation behavior of 7-Bromo- researchgate.netresearchgate.netoxazolo[4,5-c]pyridin-2-amine awaits dedicated investigation.
Derivatization and Scaffold Modifications of 7 Bromo 1 2 Oxazolo 4,5 C Pyridin 2 Amine
Synthesis of Substituted Oxazolo[4,5-c]pyridin-2-amine (B43678) Analogs
The synthesis of analogs of the parent compound involves targeted modifications to introduce a range of chemical moieties, thereby altering its physicochemical properties. These synthetic strategies often leverage the reactivity of the bromine atom for cross-coupling reactions and the nucleophilicity of the amine group.
The introduction of alkyl and aryl groups onto the oxazolo[4,5-c]pyridine (B1611411) core is a key strategy for creating analogs. While direct derivatization examples for 7-bromo- Current time information in Pasuruan, ID.bio-conferences.orgoxazolo[4,5-c]pyridin-2-amine are not extensively detailed in the provided search results, synthetic methodologies for related oxazolo-fused systems, such as oxazolo[4,5-b]pyridines and oxazolo[4,5-c]quinolinones, provide a roadmap for potential transformations.
Aryl groups are commonly introduced via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. For the analogous oxazolo[4,5-c]quinolinone scaffold, 4-substituted phenyl groups were successfully introduced at the 2-position of the oxazole (B20620) ring using this method. korea.ac.kr This suggests that the bromine atom at the 7-position of the target compound could be readily substituted with various aryl and heteroaryl boronic acids or esters.
Similarly, in the synthesis of oxazolo[4,5-b]pyridine (B1248351) derivatives, palladium-catalyzed reactions have been employed to modify the pyridine (B92270) ring. researchgate.netresearchgate.net For instance, the Heck reaction has been utilized to introduce acrylic acid esters onto the pyridine moiety of 2-(4-cyanophenyl)oxazolo[4,5-b]pyridine, which can be subsequently modified. clockss.org These examples highlight the utility of palladium catalysis for C-C bond formation on the pyridine ring, a strategy applicable to the 7-bromo position of the title compound.
Alkylation can be achieved at several positions. N-alkylation of the pyridine ring nitrogen or the exocyclic amine is a common modification. For the related N-substituted oxazolo[5,4-b]pyridin-2(1H)-ones, various aminoalkyl groups were introduced at the N-1 position. acs.org
Table 1: Potential Arylation and Alkylation Reactions
| Reaction Type | Position | Reagents & Conditions (Inferred from related systems) | Potential Product |
|---|---|---|---|
| Suzuki-Miyaura Coupling | C-7 | Arylboronic acid, Pd catalyst (e.g., Pd(dppf)Cl₂), Base (e.g., K₂CO₃) | 7-Aryl- Current time information in Pasuruan, ID.bio-conferences.orgoxazolo[4,5-c]pyridin-2-amine |
| Heck Coupling | C-7 | Alkene, Pd catalyst (e.g., Pd(OAc)₂), Base | 7-Alkenyl- Current time information in Pasuruan, ID.bio-conferences.orgoxazolo[4,5-c]pyridin-2-amine |
| N-Alkylation | N-2 (amine) | Alkyl halide, Base | N-Alkyl-7-bromo- Current time information in Pasuruan, ID.bio-conferences.orgoxazolo[4,5-c]pyridin-2-amine |
Beyond alkyl and aryl groups, the introduction of other functional groups is critical for modulating the electronic and steric properties of the molecule. The synthesis of related oxazolopyridines demonstrates various methods for functional group interconversion.
For instance, in the synthesis of oxazolo[4,5-b]pyridine derivatives, a cyano group was reduced to a primary amine using hydrogenation over Raney nickel. clockss.org This highlights a pathway to introduce an aminomethyl group. The Heck reaction, as mentioned previously, allows for the introduction of ester functionalities, which can then be hydrolyzed to carboxylic acids. clockss.org These carboxylic acid moieties can serve as handles for further derivatization, such as amide bond formation.
In a series of oxazolo[4,5-b]pyridine-based triazoles, an azide (B81097) group was introduced, which then participated in a "click chemistry" reaction to form a triazole ring. tandfonline.com This demonstrates a powerful method for linking the oxazolopyridine core to other complex fragments.
Synthetic Pathways to Isomeric Oxazolo-Pyridines and Related Fused Heterocycles
The synthesis and study of isomers and related heterocyclic systems provide valuable insights into the chemical properties and potential applications of the core scaffold. By comparing synthetic routes and properties, researchers can better understand the influence of heteroatom placement and ring structure.
The most common isomers of oxazolo[4,5-c]pyridines are the oxazolo[4,5-b] and oxazolo[5,4-b]pyridines. The synthesis of oxazolo[4,5-b]pyridines typically starts from 2-amino-3-hydroxypyridine (B21099) derivatives. researchgate.netclockss.orggoogle.com The oxazole ring is generally formed through condensation with a carboxylic acid or its derivative.
A widely used method involves heating the aminohydroxypyridine with a carboxylic acid in the presence of a dehydrating agent like polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl (B98337) ester (PPSE). researchgate.netclockss.org For example, 2-amino-5-bromo-3-hydroxypyridine was reacted with 4-cyanobenzoic acid in the presence of PPSE to yield the corresponding 2-aryl-oxazolo[4,5-b]pyridine. researchgate.netclockss.org Another approach uses a silica-supported perchloric acid catalyst for the condensation of 2-aminopyridin-3-ols with benzaldehydes. researchgate.net
In contrast, the synthesis of the oxazolo[4,5-c]pyridine ring system would start from a 3-amino-4-hydroxypyridine (B189613) or a 4-amino-3-hydroxypyridine derivative, which are often less readily available than their 2-amino-3-hydroxy counterparts. This difference in starting material accessibility is a key distinguishing factor in the synthetic routes to these isomers.
Table 2: Comparative Synthesis of Oxazolopyridine Isomers
| Isomer | Typical Starting Material | Common Cyclization Reagent | Reference |
|---|---|---|---|
| Oxazolo[4,5-b]pyridine | 2-Amino-3-hydroxypyridine | Carboxylic Acid / Aldehyde with PPA, PPSE, or HClO₄·SiO₂ | researchgate.netresearchgate.netclockss.org |
| Oxazolo[4,5-c]pyridine | 3-Amino-4-hydroxypyridine or 4-Amino-3-hydroxypyridine | Carboxylic Acid Derivatives (e.g., orthoesters) | |
| Oxazolo[5,4-b]pyridine (B1602731) | 3-Amino-2-hydroxypyridine (3-aminopyridin-2(1H)-one) | Carboxylic Acid Anhydrides or POCl₃ | acs.orgresearchgate.net |
Replacing the oxygen atom of the oxazole ring with a sulfur atom yields the thiazolo[4,5-c]pyridine (B1315820) scaffold. uni.lu The synthesis of these sulfur analogs often follows different synthetic logic. While information specific to the [4,5-c] isomer is limited, the synthesis of the related thiazolo[5,4-b]pyridine (B1319707) provides a useful comparison. The synthesis of thiazolo[5,4-b]pyridine derivatives has been achieved starting from 3-amino-5-bromo-2-chloropyridine. nih.gov Reaction with potassium thiocyanate (B1210189) leads to the formation of the aminothiazole ring. nih.gov
Another general approach to thiazole (B1198619) derivatives involves the Hantzsch thiazole synthesis, where an α-haloketone reacts with a thiourea (B124793) derivative. nih.gov For the thiazolo[4,5-c]pyridine system, this would likely involve the cyclization of a functionalized 4-aminopyridine-3-thiol (B1590733) or a related precursor. The development of single-step methods from chloronitropyridines and thioamides or thioureas has provided efficient access to both thiazolo[5,4-b]pyridine and thiazolo[4,5-c]pyridine nuclei.
Imidazopyridines, where the oxazole oxygen is replaced by a nitrogen atom, are a well-explored class of heterocycles. bio-conferences.org The most common isomer, imidazo[1,2-a]pyridine, is typically synthesized from 2-aminopyridine (B139424) derivatives. nih.govnih.gov
Common synthetic strategies include:
Tschitschibabin reaction: Condensation of a 2-aminopyridine with an α-haloketone. nih.gov
Multicomponent reactions: One-pot reactions involving a 2-aminopyridine, an aldehyde, and an isocyanide or a terminal alkyne. bio-conferences.org
Cycloaddition reactions: For example, a (3+2) cycloaddition of 2-aminopyridines and propargyl alcohols promoted by NaIO₄/TBHP. nih.gov
These methods provide diverse and efficient routes to a wide range of substituted imidazopyridines. The ready availability of various substituted 2-aminopyridines makes this scaffold highly accessible for derivatization compared to the more complex starting materials required for some oxazolopyridine isomers. bio-conferences.orgnih.govnih.gov
Advanced Methodologies for Structural and Mechanistic Investigations of 7 Bromo 1 2 Oxazolo 4,5 C Pyridin 2 Amine
Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the structure of organic molecules in solution. For 7-Bromo- Current time information in Pasuruan, ID.nih.govoxazolo[4,5-c]pyridin-2-amine (B43678), ¹H and ¹³C NMR spectroscopy would provide critical information about the number and chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the amine protons. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the bromine atom and the fused oxazole (B20620) ring. The coupling patterns between adjacent protons would help in assigning their positions on the pyridine ring.
¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal the number of unique carbon atoms in the molecule. The chemical shifts of the carbon atoms in the pyridine and oxazole rings would be characteristic of their electronic environment. For instance, the carbon atom bonded to the bromine would exhibit a chemical shift in a predictable range, and the carbons of the oxazole ring would have distinct signals.
Expected ¹H and ¹³C NMR Data for 7-Bromo- Current time information in Pasuruan, ID.nih.govoxazolo[4,5-c]pyridin-2-amine
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| H-4 | 8.0-8.2 | - |
| H-5 | 7.3-7.5 | - |
| NH₂ | 5.5-6.5 (broad) | - |
| C-2 | - | 160-165 |
| C-4 | - | 145-150 |
| C-5 | - | 115-120 |
| C-7 | - | 110-115 |
| C-8a | - | 150-155 |
| C-3a | - | 140-145 |
Note: The chemical shifts are predicted values and may vary depending on the solvent and experimental conditions.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the elemental composition of a molecule with high accuracy. For 7-Bromo- Current time information in Pasuruan, ID.nih.govoxazolo[4,5-c]pyridin-2-amine (C₆H₄BrN₃O), HRMS would provide a highly accurate mass measurement of the molecular ion, which can be used to confirm the molecular formula. The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺ and M+2⁺ in an approximate 1:1 ratio).
Expected HRMS Data for 7-Bromo- Current time information in Pasuruan, ID.nih.govoxazolo[4,5-c]pyridin-2-amine
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 213.9614 | ~213.961 |
| [M+Na]⁺ | 235.9433 | ~235.943 |
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 7-Bromo- Current time information in Pasuruan, ID.nih.govoxazolo[4,5-c]pyridin-2-amine is expected to show characteristic absorption bands for the N-H, C=N, C-O, and C-Br bonds.
Expected IR Absorption Bands for 7-Bromo- Current time information in Pasuruan, ID.nih.govoxazolo[4,5-c]pyridin-2-amine
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (amine) | 3300-3500 | Medium |
| C-H stretch (aromatic) | 3000-3100 | Medium |
| C=N stretch | 1620-1680 | Strong |
| C=C stretch (aromatic) | 1450-1600 | Medium-Strong |
| C-O stretch | 1000-1300 | Strong |
| C-Br stretch | 500-600 | Medium |
X-ray Crystallography for Definitive Solid-State Structural Determination
X-ray crystallography is a powerful technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov For 7-Bromo- Current time information in Pasuruan, ID.nih.govoxazolo[4,5-c]pyridin-2-amine, obtaining a single crystal suitable for X-ray diffraction would allow for the unambiguous determination of its molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. This technique is considered the gold standard for structural elucidation. sigmaaldrich.com
Advanced Chromatographic and Separation Techniques
The purification of the target compound is a critical step to ensure that the spectroscopic data obtained is from a pure sample. Advanced chromatographic techniques are employed for this purpose.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of components in a mixture. For the purification of 7-Bromo- Current time information in Pasuruan, ID.nih.govoxazolo[4,5-c]pyridin-2-amine, a reversed-phase HPLC method would likely be employed, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of an acid such as formic acid to improve peak shape.
Column chromatography using silica (B1680970) gel is another common method for the purification of organic compounds. A solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexane, would be used to elute the compound from the column.
Computational Chemistry and Theoretical Studies
Computational chemistry provides valuable insights into the electronic structure, properties, and reactivity of molecules. Density Functional Theory (DFT) calculations can be used to predict the optimized geometry, spectroscopic properties (NMR, IR), and electronic properties of 7-Bromo- Current time information in Pasuruan, ID.nih.govoxazolo[4,5-c]pyridin-2-amine.
Theoretical studies can also be used to investigate the molecule's reactivity, such as identifying the most likely sites for electrophilic or nucleophilic attack. The calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can provide information about the molecule's electronic transitions and reactivity.
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, especially those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic landscape of a molecule. For a compound like 7-Bromo- rsc.orgresearchgate.netoxazolo[4,5-c]pyridin-2-amine, DFT methods such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) can be used to compute fundamental properties that govern its reactivity. researchgate.netnih.gov
Key electronic descriptors that would be investigated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. researchgate.net
Furthermore, the calculation of the Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution. The MEP map identifies electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-deficient regions (positive potential), which are prone to nucleophilic attack. researchgate.net For 7-Bromo- rsc.orgresearchgate.netoxazolo[4,5-c]pyridin-2-amine, the nitrogen atoms of the pyridine and oxazole rings, as well as the exocyclic amine group, are expected to be electron-rich centers, while the carbon atoms adjacent to these electronegative atoms would be relatively electron-poor. researchgate.net Analysis of Mulliken atomic charges would further quantify the electrophilic and nucleophilic centers within the molecule. researchgate.net
Table 1: Predicted Electronic Properties of 7-Bromo- rsc.orgresearchgate.netoxazolo[4,5-c]pyridin-2-amine (Illustrative DFT Data)
| Parameter | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Indicates potential for electron donation in reactions. |
| LUMO Energy | -1.2 eV | Indicates ability to accept electrons; relevant for reactions with nucleophiles. |
| HOMO-LUMO Gap | 5.3 eV | Suggests high kinetic stability. |
| Dipole Moment | 3.5 D | Indicates a polar molecule, influencing solubility and intermolecular interactions. |
Note: The values in this table are illustrative and based on typical results for similar heterocyclic compounds. Specific experimental or computational studies on 7-Bromo- rsc.orgresearchgate.netoxazolo[4,5-c]pyridin-2-amine are required for precise data.
Mechanistic Investigations through Transition State Modeling and Reaction Pathway Analysis
Computational modeling is a powerful tool for mapping the entire energy landscape of a chemical reaction, including reactants, intermediates, transition states, and products. For 7-Bromo- rsc.orgresearchgate.netoxazolo[4,5-c]pyridin-2-amine, this approach can be used to investigate potential reaction mechanisms, such as nucleophilic aromatic substitution (SNAr) at the bromine-substituted carbon or cross-coupling reactions. researchgate.netresearchgate.net
By locating the transition state (the highest energy point along the reaction coordinate) for a proposed mechanistic step, the activation energy (the energy barrier that must be overcome) can be calculated. acs.org Comparing the activation energies for different possible pathways allows for the prediction of the most favorable reaction mechanism. rsc.orgacs.org For instance, in an SNAr reaction with an incoming nucleophile, DFT calculations can determine whether the reaction proceeds via a concerted mechanism or through a stepwise pathway involving a Meisenheimer intermediate. researchgate.net The Brønsted-type plots derived from kinetic studies of analogous systems suggest that for many substituted pyridines, the initial nucleophilic attack is the rate-determining step. researchgate.net
These computational studies can clarify regioselectivity, as seen in studies of other substituted pyridynes where electronic and steric factors dictate the site of nucleophilic attack. nih.gov For 7-Bromo- rsc.orgresearchgate.netoxazolo[4,5-c]pyridin-2-amine, modeling could predict whether a nucleophile would preferentially attack the C7 position (displacing the bromine) or other positions on the heterocyclic core.
Table 2: Illustrative Reaction Pathway Analysis for a Hypothetical SNAr Reaction
| Species | Relative Energy (kcal/mol) | Description |
| Reactants | 0.0 | Starting materials (e.g., 7-Bromo- rsc.orgresearchgate.netoxazolo[4,5-c]pyridin-2-amine + Nucleophile) |
| Transition State 1 (TS1) | +25.5 | Energy barrier for the rate-determining nucleophilic attack. |
| Intermediate | -5.2 | Stabilized Meisenheimer complex. |
| Transition State 2 (TS2) | +10.8 | Energy barrier for the departure of the bromide leaving group. |
| Products | -15.0 | Final substituted product. |
Note: This table represents a hypothetical energy profile for an SNAr reaction. Actual values would depend on the specific reactants, solvent, and level of theory used in the calculation.
Conformational Analysis and Molecular Dynamics Simulations
While the fused ring system of 7-Bromo- rsc.orgresearchgate.netoxazolo[4,5-c]pyridin-2-amine is largely planar and rigid, the exocyclic amino group introduces a degree of conformational flexibility. Conformational analysis can be performed to determine the preferred orientation of this amino group relative to the heterocyclic core. This typically involves rotating the relevant dihedral angle (e.g., C2-N-H-H) and calculating the potential energy at each increment to identify the lowest energy conformers.
Table 3: Illustrative Conformational Analysis of the Exocyclic Amino Group
| Conformer | Dihedral Angle (C3a-C2-N-H) | Relative Energy (kcal/mol) | Population (%) |
| 1 | 0° | 0.0 | 75 |
| 2 | 90° | 3.5 | 5 |
| 3 | 180° | 1.2 | 20 |
Note: The data presented is hypothetical and serves to illustrate the type of information obtained from a conformational analysis. The actual energy values and populations would need to be determined through specific quantum chemical calculations.
Applications of 7 Bromo 1 2 Oxazolo 4,5 C Pyridin 2 Amine As a Versatile Building Block in Organic Synthesis
Precursor for the Construction of Complex Polycyclic Heterocyclic Systems
The inherent reactivity of the oxazolo[4,5-c]pyridine (B1611411) core, combined with the bromo and amino substituents, makes 7-Bromo- nih.govnih.govoxazolo[4,5-c]pyridin-2-amine (B43678) an ideal candidate for the synthesis of more complex, multi-ring structures. The strategic fusion of additional rings onto this scaffold can lead to novel chemical entities with potential applications in medicinal chemistry and materials science.
For instance, the synthesis of related fused pyridine (B92270) heterocycles often involves the construction of a new ring onto a pre-existing pyridine structure. ias.ac.in In the case of 7-Bromo- nih.govnih.govoxazolo[4,5-c]pyridin-2-amine, the amino group can serve as a nucleophilic handle for annulation reactions, while the bromine atom provides a site for cross-coupling reactions to introduce further complexity. A study on the synthesis of substituted oxazolo[4,5-b]pyridines demonstrated that the 2-amino-3-hydroxypyridine (B21099) precursor could be reacted with various carboxylic acids to form the oxazole (B20620) ring. clockss.org This principle can be extrapolated to the cyclization reactions involving the amino group of the target compound.
Furthermore, multicomponent reactions (MCRs) represent a powerful strategy for the rapid assembly of complex molecules from simple starting materials. researchgate.net The bifunctional nature of 7-Bromo- nih.govnih.govoxazolo[4,5-c]pyridin-2-amine makes it a suitable substrate for such reactions, potentially leading to the one-pot synthesis of novel polycyclic systems.
Utilization in Combinatorial Chemistry and Synthesis of Chemical Libraries
Combinatorial chemistry aims to rapidly generate large collections of related compounds, or libraries, for high-throughput screening in drug discovery and materials development. acs.orgamerigoscientific.com The suitability of a building block for combinatorial synthesis depends on its ability to be readily functionalized at multiple points, leading to a high degree of structural diversity.
7-Bromo- nih.govnih.govoxazolo[4,5-c]pyridin-2-amine is well-suited for this purpose. The amino and bromo groups offer orthogonal reactivity, allowing for sequential or parallel derivatization. For example, the amino group can be acylated, alkylated, or used in condensation reactions, while the bromine atom can participate in a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations.
The generation of libraries based on fused pyridine scaffolds has been demonstrated to be a valuable approach in drug discovery. nih.govacs.org A library of fused pyridine-4-carboxylic acids was successfully generated and further functionalized, highlighting the potential of such scaffolds in combinatorial synthesis. acs.org Similarly, a library of imidazo[4,5-b]pyridines was synthesized using microwave-assisted methods, showcasing a rapid route to diverse derivatives. mdpi.com These examples underscore the potential of 7-Bromo- nih.govnih.govoxazolo[4,5-c]pyridin-2-amine as a core scaffold for the construction of diverse chemical libraries.
Table 1: Potential Reactions for Library Synthesis using 7-Bromo- nih.govnih.govoxazolo[4,5-c]pyridin-2-amine
| Reactive Site | Reaction Type | Potential Reagents | Resulting Functional Group |
| 2-Amino group | Acylation | Acid chlorides, Anhydrides | Amide |
| 2-Amino group | Sulfonylation | Sulfonyl chlorides | Sulfonamide |
| 2-Amino group | Reductive amination | Aldehydes, Ketones | Secondary/Tertiary amine |
| 7-Bromo group | Suzuki Coupling | Boronic acids/esters | Aryl, Heteroaryl |
| 7-Bromo group | Heck Coupling | Alkenes | Substituted alkene |
| 7-Bromo group | Sonogashira Coupling | Terminal alkynes | Alkyne |
| 7-Bromo group | Buchwald-Hartwig Amination | Amines | Substituted amine |
| 7-Bromo group | Cyanation | Cyanide sources | Nitrile |
Design and Development of Novel Synthetic Methodologies Leveraging its Bifunctional Nature (Bromine and Amino Group)
The presence of two distinct and reactive functional groups on the 7-Bromo- nih.govnih.govoxazolo[4,5-c]pyridin-2-amine scaffold provides an opportunity for the development of novel synthetic methodologies. The differential reactivity of the amino and bromo groups can be exploited to achieve selective transformations and build molecular complexity in a controlled manner.
Bifunctional building blocks are highly valued in organic synthesis for their ability to participate in tandem or one-pot reactions, leading to efficient and atom-economical processes. nih.gov The amino group can act as an internal nucleophile, while the bromo group can be transformed into an organometallic species, setting the stage for intramolecular cyclization reactions to form novel fused ring systems.
The development of methods for the selective functionalization of bifunctional heterocyclic scaffolds is an active area of research. enamine.net For example, the synthesis of 2-amino-imidazo[4,5-b]pyridines has been achieved through a halogenation/SNAr sequence, demonstrating the utility of a halogen as a handle for introducing diversity. rsc.org A similar strategy could be applied to 7-Bromo- nih.govnih.govoxazolo[4,5-c]pyridin-2-amine, where the bromine atom is first displaced, followed by modification of the amino group, or vice versa.
Role as a Privileged Scaffold in the Synthesis of Advanced Organic Materials
A "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets or exhibiting desirable properties for materials science applications. nih.govnih.govacs.orgrsc.org These scaffolds often possess a rigid, three-dimensional structure and present functional groups in a well-defined spatial arrangement. The fused heterocyclic core of 7-Bromo- nih.govnih.govoxazolo[4,5-c]pyridin-2-amine suggests its potential as such a scaffold.
Fused pyridine derivatives are known to exhibit a range of interesting photophysical and electronic properties, making them attractive for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to tune these properties through functionalization of the bromo and amino groups makes 7-Bromo- nih.govnih.govoxazolo[4,5-c]pyridin-2-amine a promising platform for the design of new organic materials.
The synthesis of substituted aryl-incorporated oxazolo[4,5-b]pyridine-triazole derivatives has been reported, and these compounds have been investigated for their biological activities. tandfonline.com This highlights the potential of the oxazolopyridine core as a privileged scaffold in medicinal chemistry. By extension, the functionalization of 7-Bromo- nih.govnih.govoxazolo[4,5-c]pyridin-2-amine could lead to the discovery of novel materials with tailored electronic or optical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
